molecular formula C15H14O2 B567102 3'-Ethylbiphenyl-3-carboxylic acid CAS No. 1215206-74-8

3'-Ethylbiphenyl-3-carboxylic acid

Cat. No. B567102
M. Wt: 226.275
InChI Key: GPPCSEBXFMEWTB-UHFFFAOYSA-N
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Description

3’-Ethylbiphenyl-3-carboxylic acid is a chemical compound with the CAS Number: 1215206-74-8 . It has a molecular weight of 226.27 and its IUPAC name is 3’-ethyl [1,1’-biphenyl]-3-carboxylic acid . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 3’-Ethylbiphenyl-3-carboxylic acid is 1S/C15H14O2/c1-2-11-5-3-6-12 (9-11)13-7-4-8-14 (10-13)15 (16)17/h3-10H,2H2,1H3, (H,16,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

3’-Ethylbiphenyl-3-carboxylic acid has a molecular weight of 226.27 . It is typically stored at room temperature .

Scientific Research Applications

Bioconjugation in Aqueous Media

3'-Ethylbiphenyl-3-carboxylic acid's role in bioconjugation is significant. Studies like Nakajima and Ikada's (1995) on amide formation in aqueous media illustrate its utility. They employed various carboxylic acids to study amide formation with amines, revealing insights into the reactivity and stability of carboxylic acid derivatives under different pH conditions (Nakajima & Ikada, 1995).

Deuteration of Carboxylic Acids

The process of deuteration, essential in research for tracing and studying molecular interactions, also involves carboxylic acids like 3'-Ethylbiphenyl-3-carboxylic acid. Uttry, Mal, and van Gemmeren's (2021) work on β-C(sp3)-H deuteration of free carboxylic acids shows the versatility of these compounds in chemical synthesis, highlighting their function in the modification of bioactive molecules (Uttry, Mal, & van Gemmeren, 2021).

Chemosensors and Bioimaging

Carboxylic acids such as 3'-Ethylbiphenyl-3-carboxylic acid are used in developing chemosensors for detecting metal ions in biological systems. Gui et al. (2015) developed a fluorescence turn-on chemosensor that leverages the complexation capability of the carboxyl group for detecting and imaging Al(3+) in living cells (Gui et al., 2015).

Polymer Synthesis

The utility of carboxylic acids extends to polymer science. For example, Dai and Chen's (2018) research on ethylene-co-acrylic acid copolymers demonstrates how carboxylic acids can be used to create materials with distinct properties. Their work focuses on the transition-metal-catalyzed copolymerization, illustrating the role of carboxylic acids in developing new polymeric materials (Dai & Chen, 2018).

Microbial Tolerance to Weak Acid Stress

In microbiology, carboxylic acids are studied for their role in microbial tolerance to weak acid stress. Mira and Teixeira (2013) investigated the molecular mechanisms underlying adaptation to weak acid stress in microbes, providing insights into the use of carboxylic acids in food preservation, chemotherapy, and agriculture (Mira & Teixeira, 2013).

Safety And Hazards

The safety data sheet (SDS) for 3’-Ethylbiphenyl-3-carboxylic acid can be found online . The SDS provides information on the potential hazards of the compound, as well as guidelines for safe handling and storage.

properties

IUPAC Name

3-(3-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCSEBXFMEWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681770
Record name 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Ethylbiphenyl-3-carboxylic acid

CAS RN

1215206-74-8
Record name 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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